molecular formula C16H13BrN2 B2539834 N-(4-bromophenyl)-4-methylquinolin-2-amine CAS No. 324526-70-7

N-(4-bromophenyl)-4-methylquinolin-2-amine

Cat. No.: B2539834
CAS No.: 324526-70-7
M. Wt: 313.198
InChI Key: JXZCUTPQSYPHMT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methylquinolin-2-amine is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methylquinolin-2-amine typically involves the reaction of 4-bromoaniline with 4-methylquinoline-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, it has been shown to interfere with the cell cycle and induce apoptosis in cancer cells, contributing to its anticancer effects .

Comparison with Similar Compounds

Biological Activity

N-(4-bromophenyl)-4-methylquinolin-2-amine is an organic compound that belongs to the class of quinoline derivatives, which are extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a bromophenyl group attached to a quinoline ring system. Its molecular structure is pivotal in determining its biological activity. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound has been shown to inhibit the biosynthesis of specific bacterial lipids, contributing to its effectiveness as an antimicrobial agent.

Comparative Antimicrobial Efficacy

Compound NameActivity TypeReference
This compoundAntimicrobial
4-(4-bromophenyl)-thiazol-2-amine derivativesAntimicrobial
6H-1-benzopyrano[4,3-b]quinolin-6-onesAntimicrobial

Anticancer Properties

This compound has also been investigated for its potential anticancer properties, particularly against breast cancer cell lines such as MCF-7. Studies have demonstrated that this compound can induce apoptosis in cancer cells, a crucial mechanism in cancer treatment .

The anticancer effects are attributed to the compound's ability to interfere with the cell cycle and promote apoptosis. Specifically, it has been observed to induce cell cycle arrest at the G2/M phase, leading to increased populations of cells with 4N DNA content, indicative of halted progression before mitosis .

Case Studies and Research Findings

  • Anticancer Activity in MCF-7 Cells : In vitro studies using the Sulforhodamine B (SRB) assay revealed that this compound effectively reduced cell viability in MCF-7 cells, supporting its potential as a therapeutic agent against breast cancer.
  • Apoptosis Induction : Flow cytometric analysis confirmed that treatment with this compound resulted in significant apoptosis in Jurkat T-cells, characterized by DNA laddering patterns typical of apoptotic processes .
  • Comparative Studies : Compounds structurally similar to this compound have also shown promising biological activities. For example, derivatives like 4-(4-bromophenyl)-thiazol-2-amines were evaluated for their antimicrobial and anticancer effects, demonstrating similar mechanisms but varying potency levels .

Properties

IUPAC Name

N-(4-bromophenyl)-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2/c1-11-10-16(18-13-8-6-12(17)7-9-13)19-15-5-3-2-4-14(11)15/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZCUTPQSYPHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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